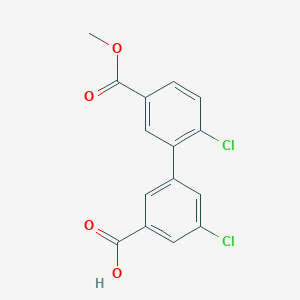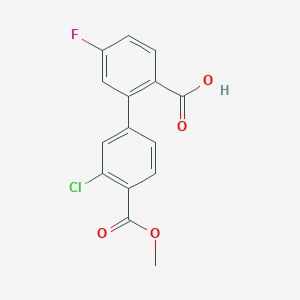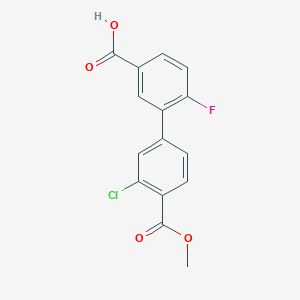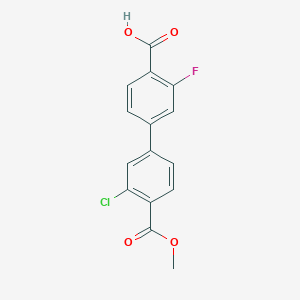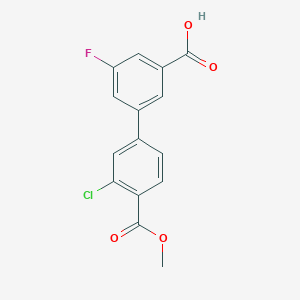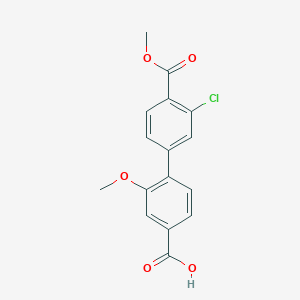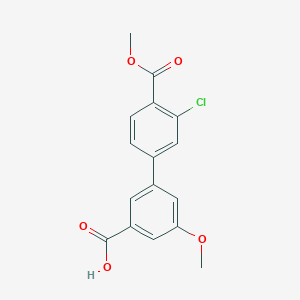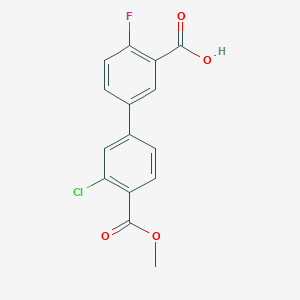
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid, or 5-CMFBA, is a synthetic organic compound belonging to the class of carboxylic acids. It is an important synthetic intermediate and is used in the synthesis of various drugs and other organic compounds. 5-CMFBA has been studied extensively in the laboratory, and its effects and applications have been extensively studied.
科学的研究の応用
5-CMFBA has been used in a variety of scientific research applications, including drug discovery, molecular biology, and organic synthesis. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of various organic compounds, such as dyes and pigments.
作用機序
The mechanism of action of 5-CMFBA is not fully understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids, and as an inhibitor of enzymes involved in the synthesis of nucleic acids. It is also believed to act as a substrate for enzymes involved in the synthesis of amino acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMFBA have been studied in a variety of organisms, including bacteria, fungi, and mammals. In bacteria, it has been shown to inhibit the growth of several species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. In fungi, it has been shown to inhibit the growth of several species, including Candida albicans and Aspergillus fumigatus. In mammals, it has been shown to inhibit the growth of several cancer cell lines, including breast cancer, prostate cancer, and melanoma.
実験室実験の利点と制限
One of the main advantages of using 5-CMFBA in laboratory experiments is its high purity and stability. It is relatively easy to obtain and is relatively inexpensive. Additionally, it is relatively non-toxic and does not have any significant side effects. The main limitation of using 5-CMFBA in laboratory experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several potential future directions for research on 5-CMFBA. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and organic synthesis. Additionally, further studies on its potential toxicity, pharmacokinetics, and pharmacodynamics could provide valuable insights into its potential therapeutic applications. Finally, further research could be conducted to explore its potential uses in the treatment of various diseases, including cancer and infectious diseases.
合成法
5-CMFBA can be synthesized by the acylation of 2-fluorobenzoic acid with 3-chloro-4-methoxycarbonylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds in aqueous medium, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically high, and the purity of the product is typically very good.
特性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-2-9(7-12(10)16)8-3-5-13(17)11(6-8)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAKAWRSZVQGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692008 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-methoxycarbonylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1261940-21-9 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

